2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
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Biological Activity
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features include a fluorophenoxy group and a di(thiophen-2-yl)ethyl moiety, leading to interest in its biological activity and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C18H16FNO3S2
- Molecular Weight : 377.45 g/mol
- CAS Number : 2034589-37-0
Property | Value |
---|---|
Molecular Formula | C18H16FNO3S2 |
Molecular Weight | 377.45 g/mol |
Purity | Typically 95% |
- Inhibition of c-Fos Expression : Related compounds like N-(2-hydroxy phenyl)acetamide have shown significant inhibition of c-Fos protein and mRNA expression in animal models, indicating a possible pathway for anti-inflammatory effects .
- Therapeutic Applications : The compound may serve as a candidate for developing new therapeutic agents targeting diseases where thiophene-containing compounds have demonstrated efficacy. This includes applications in pain management and inflammatory conditions.
Research Findings and Case Studies
Currently, direct studies on the biological effects of this compound are scarce. However, the following insights can be drawn from related research:
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with various biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Line Studies : Testing the compound on various cancer or inflammatory cell lines to assess cytotoxicity and therapeutic efficacy.
Comparative Analysis with Analog Compounds
The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with structurally similar compounds can provide insights into its potential biological activity.
Compound Name | Structural Features | Potential Biological Activity |
---|---|---|
2-(4-fluorophenoxy)-N-(3-hydroxypropyl)acetamide | Fluoro-substituted phenoxy group | Different pharmacological properties due to propyl substitution |
N-(4-chlorobenzoyl)-N'-(thiophen-3-yl)urea | Urea linkage instead of acetamide | Different mechanism of action due to urea functionality |
Future Directions for Research
Given the structural complexity and potential therapeutic applications of this compound, future research should focus on:
- Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
- Biological Testing : Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacodynamics and pharmacokinetics.
- Mechanism Elucidation : Investigating specific pathways affected by this compound to better understand its therapeutic potential.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-13-5-1-2-6-14(13)23-11-17(21)20-12-18(22,15-7-3-9-24-15)16-8-4-10-25-16/h1-10,22H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJICDANTFFXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.